

Acidity and pH of Potassium Bisulfate Solutions: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

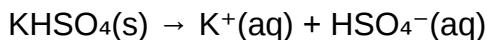
Compound Name: **Potassium bisulfate**

Cat. No.: **B148090**

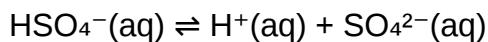
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidic properties and pH characteristics of **potassium bisulfate** (KHSO_4) solutions. It is intended to serve as a resource for laboratory professionals who utilize **potassium bisulfate** as an acidulant, pH control agent, or a reagent in various chemical and pharmaceutical applications.


Introduction to Potassium Bisulfate

Potassium bisulfate (KHSO_4), also known as potassium hydrogen sulfate, is the potassium acid salt of sulfuric acid. It is a white, crystalline solid that is highly soluble in water.^[1] In aqueous solutions, it is a corrosive substance that should be handled with appropriate safety precautions.^[2] Its utility in scientific and industrial settings stems from its nature as a strong, yet solid and easily handled, acid.


Chemical Principles of Acidity

Potassium bisulfate is classified as an acidic salt.^[3] Its acidity arises not from the potassium ion (K^+), which is a spectator ion derived from the strong base potassium hydroxide (KOH), but from the bisulfate anion (HSO_4^-).

Upon dissolution in water, **potassium bisulfate** fully dissociates:

The bisulfate ion is the conjugate base of the strong acid sulfuric acid (H_2SO_4). However, the bisulfate ion itself is a weak acid and undergoes further partial dissociation in water, releasing a proton (H^+) and establishing an equilibrium with the sulfate ion (SO_4^{2-}):

The presence of free hydrogen ions (H^+) from this equilibrium is what makes solutions of **potassium bisulfate** acidic, resulting in a pH of less than 7.0.[4][5]

Acid Dissociation Constant (Ka)

The strength of the bisulfate ion as a weak acid is quantified by its acid dissociation constant (Ka), which is equivalent to the second dissociation constant (Ka₂) of sulfuric acid. The generally accepted value for the Ka of the bisulfate ion at 25°C is approximately 0.012.[6]

- $\text{Ka} = [\text{H}^+][\text{SO}_4^{2-}] / [\text{HSO}_4^-] = 0.012$
- $\text{pKa} = -\log(\text{Ka}) \approx 1.92$

This relatively large Ka value for a "weak" acid indicates that the bisulfate ion is a significantly strong weak acid, contributing to the low pH of its solutions.

Quantitative Data on pH of Potassium Bisulfate Solutions

The pH of a **potassium bisulfate** solution is dependent on its concentration. Due to the significant dissociation of the bisulfate ion, a simple assumption that $[\text{H}^+]$ equals the initial concentration of the salt is inaccurate. The pH must be calculated considering the equilibrium of the bisulfate ion dissociation.

Calculated pH Values

The following table summarizes the calculated theoretical pH values for various concentrations of **potassium bisulfate** solutions at 25°C, using a Ka of 0.012. The quadratic formula was used to solve for $[\text{H}^+]$ from the Ka expression for greater accuracy.

Concentration (mol/L)	Concentration (g/L)	Calculated pH
1.0	136.17	0.96
0.5	68.09	1.28
0.1	13.62	1.98
0.05	6.81	2.29
0.01	1.36	2.96
0.001	0.136	3.96

Note: These are theoretical values. Actual measured pH may vary slightly due to activity effects in non-ideal solutions.

Reported Experimental pH Value

An experimental pH of 1.0 has been reported for a 50 g/L aqueous solution of **potassium bisulfate** at 20°C.

Experimental Protocols

Preparation of Standard Potassium Bisulfate Solutions

Objective: To prepare aqueous solutions of **potassium bisulfate** at specified molar concentrations.

Materials:

- **Potassium bisulfate** (KHSO₄), analytical grade
- Deionized or distilled water
- Volumetric flasks (various sizes, e.g., 100 mL, 500 mL, 1 L)
- Analytical balance
- Weighing paper/boat

- Spatula
- Funnel

Procedure:

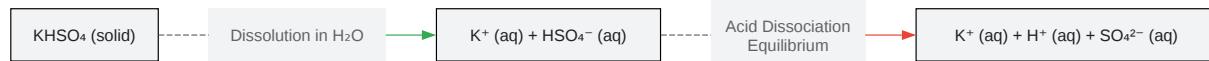
- Calculate the required mass of KHSO_4 based on its molar mass (136.17 g/mol) and the desired concentration and volume.
 - $\text{Mass (g)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molar Mass (g/mol)}$
- Weigh the calculated mass of KHSO_4 accurately using an analytical balance.
- Transfer the weighed solid into the appropriate volumetric flask using a funnel.
- Add a portion of deionized water to the flask (approximately half to two-thirds of the final volume).
- Swirl the flask gently to dissolve the solid completely. Mild heating may be applied if necessary, but the solution must be cooled to room temperature before final dilution.
- Add deionized water carefully to the calibration mark on the neck of the volumetric flask. Use a dropper for the final additions to ensure accuracy.
- Stopper the flask and invert it several times (15-20 times) to ensure the solution is homogeneous.
- Label the flask clearly with the chemical name, concentration, and date of preparation.

Measurement of pH of Potassium Bisulfate Solutions

Objective: To accurately determine the pH of prepared **potassium bisulfate** solutions.

Materials:

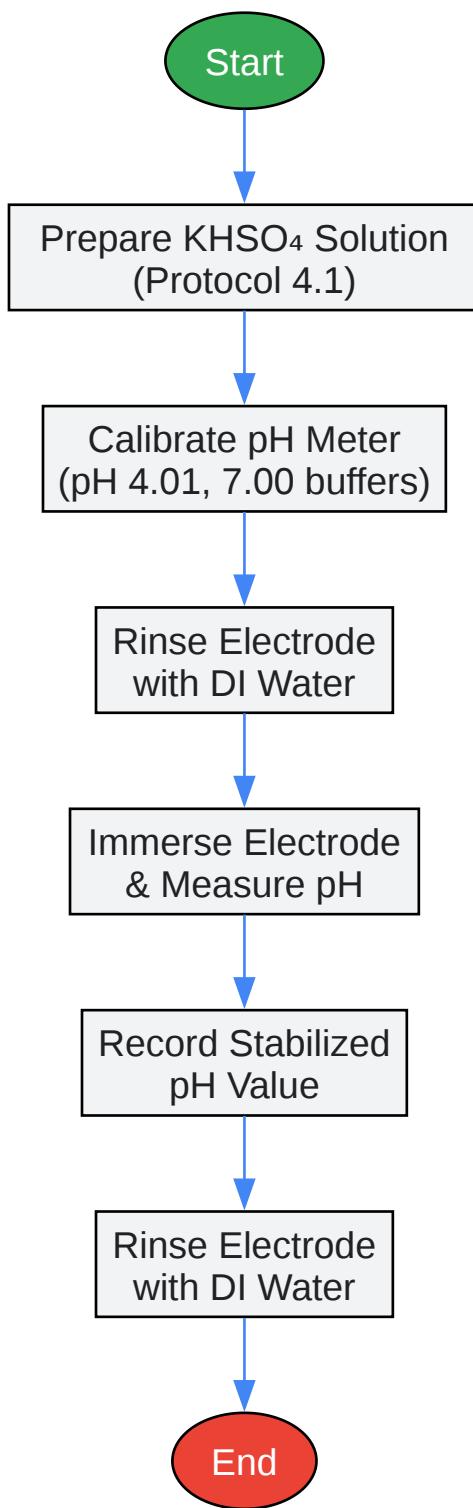
- Calibrated pH meter with a glass electrode
- Standard buffer solutions (e.g., pH 4.01, 7.00)


- Beakers
- Magnetic stirrer and stir bar (optional)
- Wash bottle with deionized water
- Lint-free tissues
- **Potassium bisulfate** solution to be tested

Procedure:

- Calibrate the pH meter according to the manufacturer's instructions using at least two standard buffer solutions that bracket the expected pH of the sample (e.g., pH 4.01 and a lower pH standard if available, or pH 7.00).
- Rinse the pH electrode thoroughly with deionized water and gently blot it dry with a lint-free tissue. Do not rub the glass bulb.
- Place a sample of the **potassium bisulfate** solution into a clean beaker. If using a magnetic stirrer, add a stir bar and place the beaker on the stir plate.
- Immerse the pH electrode into the solution, ensuring the glass bulb is fully submerged.
- Stir the solution gently if using a magnetic stirrer to ensure a representative measurement.
- Allow the pH reading to stabilize. This may take a few moments.
- Record the pH value displayed on the meter.
- Clean the electrode by rinsing it with deionized water before storing it in the appropriate storage solution or proceeding to the next measurement.

Visualizations


Chemical Equilibrium of Potassium Bisulfate in Water

[Click to download full resolution via product page](#)

Caption: Dissolution and subsequent acidic equilibrium of **potassium bisulfate** in an aqueous solution.

Experimental Workflow for pH Measurement

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the accurate measurement of the pH of a **potassium bisulfate** solution.

Conclusion

Potassium bisulfate solutions are acidic due to the dissociation of the bisulfate ion (HSO_4^-). The pH of these solutions is concentration-dependent and can be reliably predicted by calculations involving the acid dissociation constant ($K_a \approx 0.012$). The protocols outlined in this guide provide a framework for the accurate preparation and pH measurement of **potassium bisulfate** solutions, which is critical for their effective use in research, development, and industrial applications. Proper handling and safety procedures are paramount when working with this corrosive material.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Potassium bisulfate - Sciencemadness Wiki [sciemcemadness.org]
- 2. Sulfuric acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Solved 7. The bisulfate ion, HSO_4 , is a weak acid with $K_a = 1$ Chegg.com [chegg.com]
- 7. To cite this document: BenchChem. [Acidity and pH of Potassium Bisulfate Solutions: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b148090#acidity-and-ph-of-potassium-bisulfate-solutions>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com